2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide
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Overview
Description
2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidin core, which is a heterocyclic aromatic structure containing sulfur and nitrogen atoms. The presence of an isopropyl group and a methoxybenzyl moiety adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidin core. One common approach is to start with a suitable thiazole derivative and then introduce the pyrimidinyl group through a series of reactions, including cyclization and functional group modifications. The isopropyl group can be introduced via alkylation reactions, while the methoxybenzyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole and pyrimidinyl rings can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as methoxide ions (CH3O-) and benzylamine can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the thiazole and pyrimidinyl rings, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidin core can bind to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound can be compared to other thiazolo[3,2-a]pyrimidin derivatives and related heterocyclic compounds. Its uniqueness lies in the presence of the isopropyl and methoxybenzyl groups, which can influence its reactivity and biological activity. Similar compounds include:
Thiazolo[3,2-a]pyrimidin derivatives without the isopropyl group
Compounds with different substituents on the thiazole or pyrimidinyl rings
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12(2)16-9-18(24)22-14(11-26-19(22)21-16)8-17(23)20-10-13-5-4-6-15(7-13)25-3/h4-7,9,12,14H,8,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYJQXUCZPFXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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